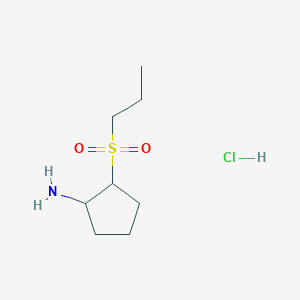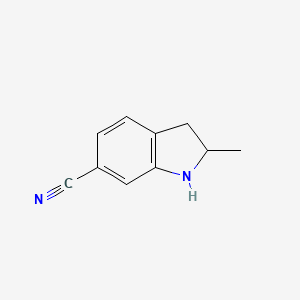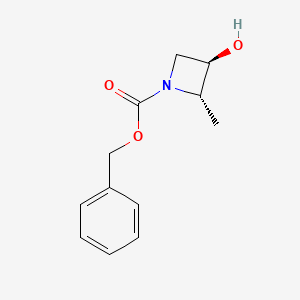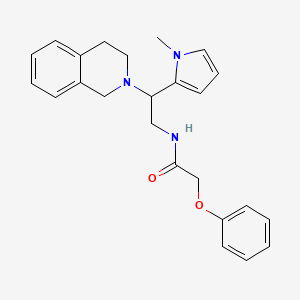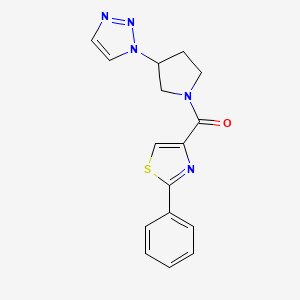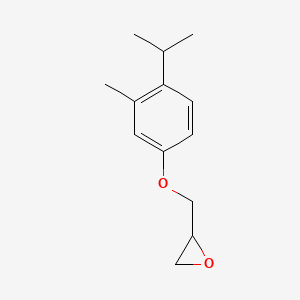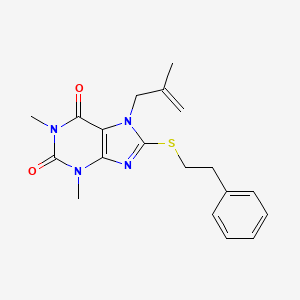
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C26H35N5O2 and its molecular weight is 449.599. The purity is usually 95%.
BenchChem offers high-quality N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of New Heterocyclic Compounds
The compound N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide can be related to the synthesis of new heterocyclic compounds. In a study by Tlekhusezh, Badovskaya, and Tyukhteneva (1996), new derivatives of heterocyclic compounds, containing similar groups, were prepared through reactions with various agents, highlighting the potential of these compounds in synthesizing diverse heterocyclic structures with possible applications in medicinal chemistry and material science (Tlekhusezh, Badovskaya, & Tyukhteneva, 1996).
Water-Soluble Prodrug Design
In the realm of drug delivery, the design of water-soluble, solution-stable, and biolabile prodrugs is another area where similar compounds have been studied. Jensen, Bundgaard, and Falch (1990) explored N-substituted aminomethylbenzoate esters of metronidazole, which share structural similarities, as water-soluble prodrugs for intravenous administration. Their research underscores the significance of such compounds in enhancing the solubility and stability of pharmaceuticals (Jensen, Bundgaard, & Falch, 1990).
Anticonvulsant Activity in Hybrid Compounds
The compound is structurally related to various hybrid molecules synthesized for potential use as anticonvulsant agents. Kamiński et al. (2015) synthesized a series of new hybrid compounds combining elements of known antiepileptic drugs, demonstrating broad spectra of activity in seizure models. This research suggests that compounds with similar structural features could be explored for their potential anticonvulsant properties (Kamiński et al., 2015).
Antimicrobial Activity
Saravanan, Alagarsamy, and Prakash (2015) investigated compounds with structural elements similar to N1-(4-methylbenzyl)-N2-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)oxalamide for their antimicrobial properties. Their study synthesized and characterized derivatives with potential antimicrobial activity, indicating the relevance of such compounds in developing new antibacterial and antifungal agents (Saravanan, Alagarsamy, & Prakash, 2015).
Antitumor Agents
Research into the antitumor efficacy of related compounds has also been conducted. Tatsuta et al. (1999) investigated MKT-077, a novel rhodacyanine dye with structural similarities, for its potential as an antitumor agent. This study highlights the possibility of exploring related compounds for their antitumor activities and their pharmacokinetic profiles (Tatsuta et al., 1999).
Propiedades
IUPAC Name |
N'-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-N-[(4-methylphenyl)methyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N5O2/c1-19-4-6-20(7-5-19)17-27-25(32)26(33)28-18-24(31-14-12-29(2)13-15-31)21-8-9-23-22(16-21)10-11-30(23)3/h4-9,16,24H,10-15,17-18H2,1-3H3,(H,27,32)(H,28,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTZSZQVJYNRUQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NCC(C2=CC3=C(C=C2)N(CC3)C)N4CCN(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-cyano-1-cyclopropylethyl)-2-[(3-fluoro-4-methylphenyl)amino]acetamide](/img/structure/B2674184.png)
![[(3-Methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio]acetonitrile](/img/no-structure.png)
![N-(4-fluoro-3-methylphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2674187.png)

